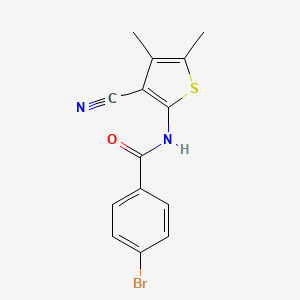![molecular formula C15H14N2O2 B7519424 N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide, also known as MI2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MI2 is a selective inhibitor of the transcription factor MYC, which is overexpressed in many cancers and plays a critical role in tumor growth and progression.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide involves the inhibition of MYC, which is a transcription factor that regulates the expression of many genes involved in cell growth and proliferation. MYC is overexpressed in many cancers and plays a critical role in tumor growth and progression. N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide binds to the MYC protein and disrupts its interaction with its coactivator, leading to decreased transcriptional activity of MYC and decreased expression of its target genes.
Biochemical and Physiological Effects:
N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical models. In vitro studies have shown that N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide inhibits tumor growth and prolongs survival in mouse models of cancer.
Advantages and Limitations for Lab Experiments
N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for MYC and does not affect other transcription factors, which reduces the potential for off-target effects. However, N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide has some limitations for lab experiments. Its low yield of synthesis makes it expensive to produce, and its selectivity for MYC may limit its applicability to certain types of cancer.
Future Directions
There are several future directions for research on N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide. One area of research is to develop more efficient synthesis methods to increase the yield of N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide and reduce its cost. Another area of research is to investigate the potential use of N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide in clinical trials. Overall, N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide has shown great potential as a therapeutic agent for the treatment of cancer and warrants further investigation.
Synthesis Methods
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methylindole, which is then reacted with formaldehyde and sodium cyanoborohydride to form N-(2-methyl-1H-indol-5-yl)methylamine. This intermediate is then reacted with furan-2-carboxylic acid to form N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide. The overall yield of this synthesis method is around 10%.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of cancer. MYC is a transcription factor that plays a critical role in tumor growth and progression, and its overexpression is a common feature in many cancers. N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide selectively inhibits MYC, leading to decreased tumor growth and increased apoptosis in cancer cells.
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-7-12-8-11(4-5-13(12)17-10)9-16-15(18)14-3-2-6-19-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVUBBAJVXBUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)
![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)


![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)